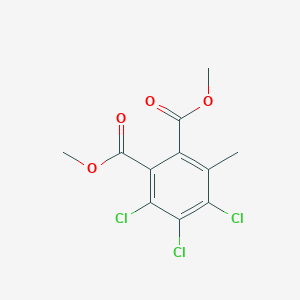
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple chlorine atoms, a methyl group, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which may then interact with biological molecules. The chlorine atoms and methyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate: This compound has a similar structure but with an additional chlorine atom.
Dimethyl 3,4,5-trichlorophthalate: Another related compound with similar ester functionalities.
Uniqueness
Dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group, which can significantly affect its chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
65616-08-2 |
|---|---|
Fórmula molecular |
C11H9Cl3O4 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
dimethyl 3,4,5-trichloro-6-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H9Cl3O4/c1-4-5(10(15)17-2)6(11(16)18-3)8(13)9(14)7(4)12/h1-3H3 |
Clave InChI |
RPRXUKYIHWCVEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


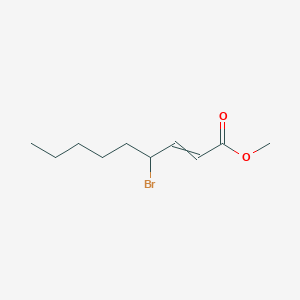

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
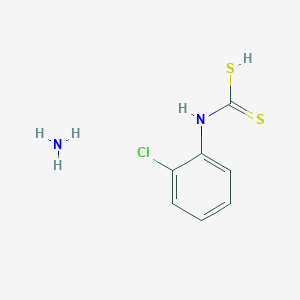
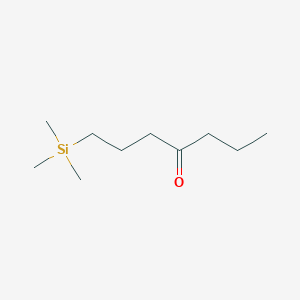
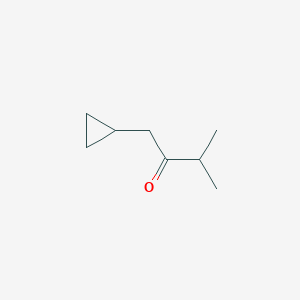
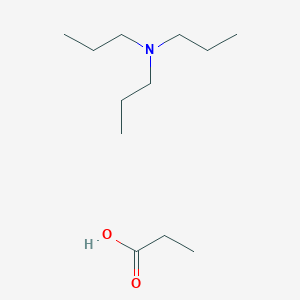
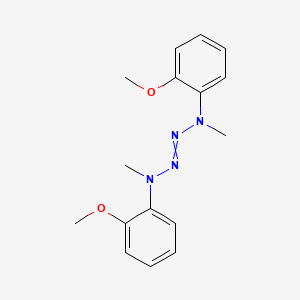
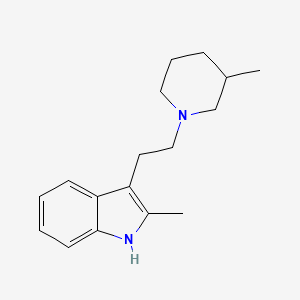
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)


